8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride
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Overview
Description
8-Oxa-3-azabicyclo[321]octane-3-sulfonyl chloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Mechanism of Action
Target of Action
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities
Mode of Action
The exact mode of action of 8-Oxa-3-azabicyclo[32It’s known that tropane alkaloids, which share a similar structure, interact with their targets to exert biological effects .
Result of Action
The molecular and cellular effects of 8-Oxa-3-azabicyclo[32Compounds with similar structures have been shown to exhibit nematicidal activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Oxa-3-azabicyclo[32It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various enzymes, such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. The interaction between this compound and these enzymes is crucial for the regulation of biochemical pathways and the modification of protein functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to changes in enzyme activity and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, such as tissue damage and organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating enzyme activities. The compound’s interactions with metabolic enzymes, such as cytochrome P450s, play a crucial role in its biotransformation and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and the regulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride typically involves the reaction of 8-Oxa-3-azabicyclo[3.2.1]octane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less well-documented but may include common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Major products include sulfonamides and sulfonates, depending on the nucleophile used.
Oxidation and Reduction Reactions: The products of these reactions are less well-characterized but may include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the design of new drugs, particularly those targeting the central nervous system.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl chloride derivatives.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride: This compound shares the same bicyclic core but lacks the sulfonyl chloride group, making it less reactive in certain types of chemical reactions.
Tropane Alkaloids: These compounds also feature a bicyclic structure with nitrogen, but they differ significantly in their chemical properties and biological activities.
Uniqueness
8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is unique due to the presence of both oxygen and nitrogen in its bicyclic structure, combined with a reactive sulfonyl chloride group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c7-12(9,10)8-3-5-1-2-6(4-8)11-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWODARBPUBMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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